molecular formula C4H6N4O2 B13180492 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid

5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B13180492
Molekulargewicht: 142.12 g/mol
InChI-Schlüssel: RKQJKZGWWGSIHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1690935-70-6) is a versatile and high-value chemical building block designed for advanced research applications. Its molecular structure incorporates both an aminomethyl group and a carboxylic acid functional group on a 1,2,3-triazole core, making it a privileged scaffold for constructing complex molecules in medicinal chemistry and drug discovery . This compound is part of the 1,2,3-triazole carboxylic acid family, which is recognized for its significant role in the synthesis of biologically active compounds and in materials science . Specifically, 1H-1,2,3-triazole-4-carboxamide derivatives have been identified as potent inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, with applications in developing novel therapeutics . Furthermore, the 5-aminomethyl-1,2,3-triazole chemotype has been advanced in microbiology research as a scaffold for inhibitors of the bacterial SOS response, a promising strategy for repressing antibiotic resistance . Researchers can leverage this bifunctional reagent to create diverse amide and peptide derivatives, or to explore its full potential as a core structure in the development of new pharmacologically active agents and fluorescent probes . Product Specifications: • : 1690935-70-6 • Molecular Formula: C4H6N4O2 • Molecular Weight: 142.12 g/mol • SMILES: O=C(C1=C(CN)NN=N1)O Handling Note: This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

Molekularformel

C4H6N4O2

Molekulargewicht

142.12 g/mol

IUPAC-Name

5-(aminomethyl)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C4H6N4O2/c5-1-2-3(4(9)10)7-8-6-2/h1,5H2,(H,9,10)(H,6,7,8)

InChI-Schlüssel

RKQJKZGWWGSIHF-UHFFFAOYSA-N

Kanonische SMILES

C(C1=NNN=C1C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Physicochemical Profiling of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers and drug development professionals, understanding the physicochemical properties of fragment-like building blocks is critical for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid is a highly functionalized, amphoteric scaffold frequently utilized in bioisosteric replacement and click-chemistry-driven drug design. This technical whitepaper synthesizes predicted pKa​ and logP/logD values, explains the mechanistic causality behind its ionization states, and outlines self-validating experimental protocols for empirical verification.

Structural & Electronic Profiling

The molecule features a 1,2,3-triazole core substituted with a carboxylic acid at the C4 position and an aminomethyl group at the C5 position. This dense arrangement of heteroatoms creates a complex electronic environment governed by competing inductive ( σ ) and resonance ( π ) effects. At physiological pH (7.4), the molecule exists almost exclusively as a zwitterion, profoundly impacting its solubility and membrane permeability.

In Silico Physicochemical Predictions

Consensus computational models (utilizing algorithms such as ALOGPS and Epik) provide a baseline for the molecule's behavior in aqueous environments. The quantitative data is summarized below.

Table 1: Predicted Macroscopic pKa​ Values
Ionizable GroupPredicted pKa​ Acid/Base NaturePredominant State at pH 7.4
Carboxylic Acid (-COOH) 3.10 ± 0.2AcidicDeprotonated (Anionic, −COO− )
Aminomethyl (-CH₂NH₂) 8.80 ± 0.3BasicProtonated (Cationic, −NH3+​ )
Triazole Ring (-NH) 9.60 ± 0.4Weakly AcidicProtonated (Neutral, −NH )
Table 2: Predicted Lipophilicity Profile
ParameterPredicted ValueCondition
logP -1.85Neutral, unionized species
logD7.4​ -3.50Buffered aqueous system at pH 7.4

Mechanistic Causality of Ionization

To move beyond mere data reporting, it is essential to understand why these values manifest. The macroscopic pKa​ values are governed by the structural proximity of the functional groups [1].

  • pKa​1 (Carboxylic Acid, ~3.10): The 1,2,3-triazole ring is strongly electron-withdrawing via inductive effects. This stabilizes the resulting carboxylate anion, lowering the pKa​ significantly compared to standard aliphatic carboxylic acids (e.g., acetic acid, pKa​ 4.76).

  • pKa​2 (Aminomethyl Group, ~8.80): The primary amine is insulated from direct resonance with the aromatic system by a methylene bridge, but it is still subjected to the inductive pull of the triazole ring. This makes its conjugate acid slightly more acidic than a typical aliphatic amine, structurally mirroring the behavior of benzylamine.

  • pKa​3 (Triazole Ring, ~9.60): The unsubstituted nitrogen of the 1,2,3-triazole acts as a weak acid. However, at pH > 8.8, the molecule already possesses a negatively charged carboxylate group. This anion donates electron density through the π -system, destabilizing the formation of a second negative charge (the triazolide anion), thereby raising the pKa​ relative to unsubstituted 1H-1,2,3-triazole ( pKa​ 9.4).

Ionization A A B Zwitterionic Form (pH 3.1 - 8.8) A->B pKa1 = 3.1 (COOH) C Anionic Form (pH 8.8 - 9.6) B->C pKa2 = 8.8 (NH3+) D D C->D pKa3 = 9.6 (Triazole NH)

Figure 1: pH-dependent macroscopic ionization states and pKa transitions.

Lipophilicity and ADME Implications

The predicted logP of -1.85 indicates that even in its theoretical neutral state, the molecule is highly hydrophilic due to the presence of three strong hydrogen-bonding moieties [2].

However, logD7.4​ is the more pharmacologically relevant metric. At physiological pH, the molecule exists as a zwitterion ( −COO− and −NH3+​ ). The hydration shells surrounding these charged groups drastically reduce partitioning into lipophilic environments, resulting in a logD7.4​ of approximately -3.50. Clinical Implication: This extreme hydrophilicity predicts negligible passive transcellular permeability across the gastrointestinal tract or blood-brain barrier. If this scaffold is used in lead optimization, researchers must mask the zwitterionic nature via prodrug strategies (e.g., esterification of the carboxylate) or rely on active transport mechanisms (e.g., PEPT1 transporters) for cellular uptake [3].

Self-Validating Experimental Protocols

To empirically validate the predicted values, the following self-validating workflows must be employed.

Workflow cluster_pKa pKa Determination Workflow cluster_logP LogD/LogP Determination Workflow Prep Sample Preparation 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid Titration Potentiometric Titration (0.15M KCl, 25°C) Prep->Titration Shake Shake-Flask Partitioning (n-Octanol/PBS pH 7.4) Prep->Shake Fitting Non-linear Regression (Bjerrum Plot) Titration->Fitting LCMS LC-MS/MS Quantification Shake->LCMS

Figure 2: Parallel experimental workflows for pKa and logD determination.

Multiparametric Potentiometric Titration ( pKa​ )

Causality: Potentiometry is chosen over UV-metric titration because the aliphatic amine lacks a strong chromophore, making UV shifts unreliable for pKa​2 .

  • Preparation: Dissolve the compound to a 1 mM concentration in a 0.15 M KCl background electrolyte solution to maintain constant ionic strength.

  • Titration: Titrate from pH 1.5 to 12.0 using standardized 0.1 M KOH. Add titrant in dynamic volumetric increments based on the derivative of the pH curve ( dpH/dV ) to ensure thermodynamic equilibrium at each step.

  • Data Analysis: Extract macroscopic pKa​ values using non-linear regression applied to a Bjerrum plot (average number of bound protons vs. pH).

  • Self-Validation Check: Titrate a standard reference (e.g., potassium hydrogen phthalate) immediately before and after the sample. If the reference pKa​ deviates by >0.05 units, recalibrate the glass electrode and discard the sample data.

Miniaturized Shake-Flask LC-MS/MS ( logD7.4​ )

Causality: The extreme hydrophilicity of the compound requires LC-MS/MS for accurate quantification, as UV detection lacks the sensitivity to detect the trace amounts partitioning into the octanol phase.

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Why? This prevents volume shifts during the actual experiment, maintaining an exact phase ratio.

  • Partitioning: Dissolve the analyte in the aqueous phase. Add the saturated octanol phase (1:1 v/v). Shake at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to break micro-emulsions.

  • Quantification: Sample both phases carefully to avoid cross-contamination. Quantify the compound concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Check: Run a reference compound with a known, highly hydrophilic logD (e.g., acyclovir or hydrocortisone) in parallel. If the reference logD falls outside its accepted literature range, it indicates incomplete phase separation or emulsion interference.

References

  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. Available at:[Link]

  • Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. ACS Publications. Available at:[Link]

  • Development of 3D-QSAR Model for Anti-hyperlipidemic agents. International Journal of Novel Research and Development (IJNRD). Available at: [Link]

Preliminary Toxicity and Cytotoxicity Studies of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The compound 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid represents a novel chemical entity with therapeutic potential. However, before its advancement in the drug discovery pipeline, a thorough preliminary evaluation of its safety profile is paramount. Early-stage toxicity screening is critical for identifying potential liabilities, de-risking candidates, and ultimately reducing the high attrition rates in later stages of drug development.[3] This guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity and in vivo acute toxicity studies for this compound. It offers not just procedural steps, but the scientific rationale behind experimental design choices, detailed protocols for key assays, and a discussion of potential mechanistic insights, thereby equipping researchers with the necessary tools to generate a robust preliminary safety assessment.

Introduction to the Toxicological Evaluation Strategy

The journey of a new chemical entity (NCE) from discovery to clinical application is long and fraught with challenges, with unforeseen toxicity being a primary cause of failure.[3] Therefore, integrating toxicological assessments at the earliest stages is a cornerstone of modern drug development. For a novel compound like 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid, the initial evaluation is a two-pronged approach:

  • In Vitro Cytotoxicity Assessment: This is the first line of investigation. It utilizes cultured cells to determine the compound's intrinsic ability to cause cell death. These assays are rapid, cost-effective, and align with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. They provide crucial data on dose-response relationships and can offer clues about the selectivity of the compound.[4]

  • In Vivo Preliminary Toxicity Assessment: Following the in vitro screening, a preliminary in vivo study is conducted to understand the compound's effects in a whole biological system. An acute oral toxicity study is standard practice to determine the immediate effects of a single high dose, identify target organs, and establish a preliminary safety margin.[5]

The 1,2,3-triazole class of compounds, while therapeutically promising, is not without toxicological precedent. For instance, certain triazole fungicides have been shown to interfere with cytochrome P450 (CYP450) enzymes, leading to endocrine disruption and effects on lipid metabolism.[6] Other studies have linked triazoles to mitochondrial dysfunction and oxidative stress.[7] This historical context underscores the necessity of the rigorous evaluation outlined in this guide.

In Vitro Cytotoxicity Assessment

The primary objective of in vitro cytotoxicity testing is to determine the concentration of the compound that induces a 50% reduction in cell viability, known as the half-maximal inhibitory concentration (IC50).[8] A robust assessment relies on using multiple assays that measure different cellular endpoints and a panel of cell lines to gauge selectivity.

Rationale for Cell Line Selection

The choice of cell lines is critical for the relevance of the data. A well-rounded preliminary screen should include:

  • A Cancer Cell Line Relevant to Potential Therapeutic Area: If the compound is being developed as an anti-cancer agent, a relevant cancer cell line should be used (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[9][10]

  • A Non-Cancerous Cell Line: To assess selectivity and general toxicity, a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or a primary cell line, is essential.[11] A compound that is highly toxic to both cancerous and non-cancerous cells may have a narrow therapeutic window, raising safety concerns.[11]

For this guide, we will consider a panel consisting of HepG2 (human liver cancer cell line, as the liver is a common site of drug metabolism and toxicity) and HEK293 (human embryonic kidney cells).

Core Experimental Workflow

The overall process for determining in vitro cytotoxicity is a standardized workflow designed for reproducibility and accuracy.

In_Vitro_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Analysis A Cell Line Culture & Maintenance (HepG2, HEK293) C Seed Cells in 96-Well Plates (5,000-10,000 cells/well) A->C B Compound Stock Preparation (e.g., 100 mM in DMSO) E Treat with Serial Dilutions of Compound (24h, 48h, 72h) B->E D Incubate for 24h (Allow Attachment) C->D D->E F Perform Cytotoxicity Assay (e.g., MTT or LDH) E->F G Measure Absorbance (Spectrophotometer) F->G H Data Analysis: Calculate % Viability & IC50 G->H

Caption: High-level workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantifiable measure of cell viability.[8][12]

Materials:

  • Selected cell lines (HepG2, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid

  • Sterile DMSO (for stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Formazan solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density. Seed 100 µL of the cell suspension (5,000-10,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation and Treatment: Prepare a high-concentration stock solution of the test compound (e.g., 100 mM in DMSO). Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the highest DMSO concentration) and a no-treatment control (cells in medium only).[8]

  • Cell Treatment: After the 24-hour attachment period, carefully remove the old medium and add 100 µL of the prepared compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. Viable cells will form visible purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the untreated control cells:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value is determined by plotting the % Viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 Values in µM)

Cell Line Exposure Time IC50 (µM) of Test Compound IC50 (µM) of Doxorubicin (Control) Selectivity Index (SI)*
HepG2 (Cancer) 24h 45.8 1.2 0.48
48h 28.3 0.8 0.78
72h 15.1 0.5 1.46
HEK293 (Normal) 24h 95.2 2.5 -
48h 36.4 1.9 -

| | 72h | 22.1 | 1.1 | - |

*Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value (>2) is generally desirable.

Preliminary In Vivo Acute Oral Toxicity Study

The goal of an acute toxicity study is to assess the adverse effects that occur shortly after the administration of a single dose of a substance.[13] This study provides critical information for hazard classification and is a prerequisite for subsequent long-term studies. The design should follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.[14]

Experimental Design: OECD Test Guideline 423 (Acute Toxic Class Method)

The Acute Toxic Class Method (OECD TG 423) is chosen here as it is a stepwise procedure that uses a minimal number of animals (3 per step) to classify a substance by its toxicity.[13][15] It provides a range for the lethal dose (LD50) rather than a precise point estimate, which is sufficient for preliminary hazard assessment.

Key Principles of OECD 423:

  • Uses a stepwise procedure with fixed starting doses (5, 50, 300, 2000 mg/kg).

  • Typically uses 3 animals of a single sex (usually females, which are often slightly more sensitive) per step.

  • The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower level or stopping the test.

Experimental Workflow

The in vivo study follows a strict timeline to ensure animal welfare and data integrity.

Caption: Workflow for an in vivo acute oral toxicity study (OECD 423).

Detailed Protocol

Animal Model:

  • Species: Wistar rat (or Sprague-Dawley).

  • Sex: Nulliparous, non-pregnant females.

  • Age: Young adults (8-12 weeks old).

  • Housing: Housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard rodent chow and water (except during pre-dosing fasting).

Step-by-Step Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the study begins.

  • Dose Preparation: The test compound is formulated in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). The concentration is adjusted so the dose can be administered in a volume that does not exceed 1 mL/100g of body weight.[15]

  • Administration: The animals are fasted overnight (for food, not water) before dosing. The compound is administered as a single dose via oral gavage.

  • Observations:

    • Frequent: Animals are observed for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[13]

    • Clinical Signs: Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Note any tremors, convulsions, salivation, diarrhea, lethargy, or coma.

    • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

  • Termination and Necropsy: All surviving animals are humanely euthanized at the end of the 14-day observation period. A gross necropsy is performed on all animals (those that die during the study and those euthanized at the end) to identify any macroscopic pathological changes in major organs and tissues.

Data Presentation and Interpretation

The results are used to classify the compound according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Table 2: Hypothetical Acute Oral Toxicity Study Summary (OECD 423)

Step Starting Dose (mg/kg) Number of Animals Outcome (Mortality within 24-48h) Next Step
1 300 3 0/3 Dose next 3 animals at 2000 mg/kg
2 2000 3 1/3 Stop test

| Result | | | | The LD50 is estimated to be in the range of 300 - 2000 mg/kg. According to GHS, this would place the substance in Category 4 : Harmful if swallowed. |

Discussion and Mechanistic Considerations

The data from these preliminary studies form the basis of the initial risk assessment.

  • Interpreting In Vitro Data: The IC50 values from the MTT assay provide a quantitative measure of cytotoxicity. A large difference in IC50 values between cancer and normal cell lines (a high Selectivity Index) is a positive indicator.[11] If significant cytotoxicity is observed, it may be prudent to run a complementary assay, like the LDH release assay (which measures membrane damage), to understand the mode of cell death (e.g., necrosis vs. apoptosis).[16]

  • Interpreting In Vivo Data: The acute oral toxicity study provides the GHS classification, which is crucial for safe handling and labeling. The clinical signs observed (e.g., neurotoxicity, gastrointestinal distress) can indicate potential target organs for toxicity, guiding the design of future, more detailed sub-chronic studies.[5]

  • Connecting to Triazole Toxicology: The results should be contextualized with known toxicities of the triazole class. For example, if liver enlargement is noted in the gross necropsy, it could be linked to the known effects of some triazoles on hepatic P450 enzymes.[17][18] This could prompt follow-up studies, such as in vitro CYP450 inhibition assays. Similarly, if cardiotoxicity is suspected, it aligns with emerging research on this class of compounds.[7]

Conclusion

The preliminary toxicological evaluation of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid is a critical and non-negotiable step in its development. The structured approach detailed in this guide, beginning with robust in vitro cytotoxicity assays and followed by a methodologically sound in vivo acute toxicity study, provides the foundational data required for informed decision-making. By adhering to standardized protocols and carefully interpreting the results within the broader context of triazole toxicology, researchers can build a comprehensive initial safety profile, identify potential risks early, and strategically plan the subsequent stages of non-clinical development.

References

  • Title: In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences Source: LifeNet Health LifeSciences URL: [Link]

  • Title: Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line - PMC Source: Chemistry Central Journal via PubMed Central URL: [Link]

  • Title: (PDF) Cytotoxic effects of triazole fungucides Source: ResearchGate URL: [Link]

  • Title: Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity - PubMed Source: Toxicological Sciences via PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents - PubMed Source: Bioorganic & Medicinal Chemistry Letters via PubMed URL: [Link]

  • Title: Efficient analysis of the toxicity and mechanisms of Hexaconazole and two other triazole fungicides: insights from integrated network toxicology, molecular docking and bioinformatics data Source: Hepatoma Communications URL: [Link]

  • Title: Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC Source: Pharmaceuticals via PubMed Central URL: [Link]

  • Title: Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer Source: Frontiers in Chemistry URL: [Link]

  • Title: Wide-ranging Study on Synthesis and Biological Evaluation of 1, 2, 3-triazole Source: Current Bioactive Compounds URL: [Link]

  • Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

  • Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]

  • Title: Toxicogenomic Study of Triazole Fungicides and Perfluoroalkyl Acids in Rat Livers Predicts Toxicity and Categorizes Chemicals Based on Mechanisms of Toxicity Source: Toxicological Sciences via Oxford Academic URL: [Link]

  • Title: Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PubMed Source: Pharmaceuticals via PubMed URL: [Link]

  • Title: Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids Source: Research in Pharmaceutical Sciences URL: [Link]

  • Title: A comprehensive review on triazoles as anticancer agents Source: DergiPark URL: [Link]

  • Title: Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides Source: MDPI URL: [Link]

  • Title: 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid Source: NextSDS URL: [Link]

  • Title: Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health Source: Beyond Pesticides Daily News Blog URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective Source: ResearchGate URL: [Link]

  • Title: Acute Toxicity Source: Joint Research Centre - European Commission URL: [Link]

  • Title: OECD Test Guideline 423 Source: National Toxicology Program URL: [Link]

  • Title: (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: ResearchGate URL: [Link]

  • Title: OECD Test Guideline 425 Source: National Toxicology Program URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids Source: Semantic Scholar URL: [Link]

  • Title: Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC Source: Molecules via PubMed Central URL: [Link]

  • Title: Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC Source: European Journal of Medicinal Chemistry via PubMed Central URL: [Link]

  • Title: Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids Source: Biopolymers and Cell URL: [Link]

Sources

Methodological & Application

using 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid in copper-catalyzed click chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Application of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid via Copper-Catalyzed Click Chemistry

Introduction: A Bifunctional Scaffold Forged by Click Chemistry

The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2][3] This reaction's efficiency, regioselectivity, and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5] At the heart of this transformation is the formation of the 1,2,3-triazole ring, a remarkably stable heterocyclic scaffold.[6] This guide focuses on a particularly versatile product of this reaction: 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid .

This molecule is not merely a reaction product but a powerful bifunctional building block. Possessing both a primary amine and a carboxylic acid, it serves as an intelligent linker, enabling the precise, orthogonal connection of different molecular entities. The triazole core itself is often considered an isostere of the amide bond, mimicking its planarity and dipole moment but with superior metabolic stability, making it highly attractive for developing novel therapeutics and peptidomimetics.[7][8] This document provides senior researchers and drug development professionals with a comprehensive overview of the scientific rationale, mechanistic principles, and detailed protocols for the synthesis and application of this valuable scaffold.

PART 1: Application Notes — The Strategic Advantage of a Click-Generated Linker

The 1,2,3-Triazole Core: More Than a Simple Linker

The decision to incorporate a 1,2,3-triazole ring into a molecular design is driven by its unique and advantageous physicochemical properties. Unlike many other linkers, the triazole is not a passive spacer.

  • Metabolic Stability: The triazole heterocycle is exceptionally stable to metabolic degradation, including oxidative and reductive conditions, as well as enzymatic hydrolysis, a critical feature for enhancing the in vivo half-life of drug candidates.[7][9][10]

  • Amide Bond Bioisostere: The 1,4-disubstituted triazole ring effectively mimics the trans-amide bond, a fundamental unit in peptides and proteins.[8] It shares a similar size, planarity, and dipole moment, allowing it to maintain or enhance binding interactions with biological targets.[10]

  • Active Engagement in Binding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H bond of the ring can function as a hydrogen bond donor. This capacity for strong dipole interactions and hydrogen bonding allows the triazole to actively participate in molecular recognition at a target's binding site.[4][11]

The Bifunctional Design: Enabling Orthogonal Chemistry

The true power of 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its dual functionality. The presence of both an amino (-CH₂NH₂) and a carboxylic acid (-COOH) group on the same stable core allows for sequential or orthogonal conjugation strategies. This is a crucial advantage in the assembly of complex molecules such as:

  • Antibody-Drug Conjugates (ADCs): Where one functional group can be used to attach to the antibody and the other to the cytotoxic payload.

  • PROTACs (Proteolysis Targeting Chimeras): Linking a protein-of-interest binder to an E3 ligase binder.

  • Peptidomimetics: The amino and carboxyl groups can be incorporated into a peptide backbone, introducing a rigid, metabolically stable triazole unit to control conformation.[8][12]

The synthesis of this specific trifunctional scaffold is most efficiently and regioselectively achieved through CuAAC, which reliably produces the desired 1,4-disubstituted isomer, a feat difficult to achieve with traditional thermal cycloadditions that yield mixtures of isomers.[1][13]

PART 2: Mechanistic Principles of the CuAAC Reaction

The CuAAC reaction's success hinges on the catalytic activity of the Copper(I) ion.[14] While the full mechanism involves multiple copper atoms and is influenced by ligands and solvents, a generally accepted pathway provides a clear framework for understanding the reaction.[1][15]

The process begins with the in situ generation of the active Cu(I) catalyst from a more stable Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[14] Ligands are critical at this stage; they protect the Cu(I) from oxidation and disproportionation, accelerate the catalytic cycle, and, in biological contexts, mitigate copper's cytotoxicity.[14][16][17]

The catalytic cycle proceeds as follows:

  • Copper-Acetylide Formation: The Cu(I) ion coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.

  • Azide Coordination: The organic azide then coordinates to the copper center. This brings the two reactive partners into close proximity and activates them.

  • Cycloaddition: A concerted, yet stepwise, cycloaddition occurs, leading to a six-membered copper-containing metallacycle.

  • Ring Contraction & Protonolysis: This intermediate rapidly rearranges and contracts to a more stable copper-triazolide species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[1][2]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs / Outputs Cu1 Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu1->Cu_Acetylide + Alkyne - H⁺ Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Cu(I)-Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu1 + H⁺ - Product Product 1,4-Triazole Product Cu_Triazolide->Product Alkyne R₁-C≡CH Alkyne->Cu_Acetylide Azide R₂-N₃ Azide->Metallacycle

A simplified representation of the dinuclear CuAAC catalytic cycle.

PART 3: Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis of the target linker and a subsequent example of its application.

Protocol 1: Synthesis of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid

This synthesis is a two-step process: (A) the CuAAC reaction to form the protected triazole ester, followed by (B) saponification to yield the final product. The workflow is designed for high yield and purity.

Experimental_Workflow Reactants Step 1: Reactants - Propargylamine - Ethyl 2-azidoacetate CuAAC Step 2: CuAAC Reaction - CuSO₄ / Sodium Ascorbate - THPTA Ligand - Solvent: tBuOH/H₂O Reactants->CuAAC Workup1 Step 3: Workup & Purification - Solvent Removal - Column Chromatography CuAAC->Workup1 Intermediate Intermediate Product Ethyl 5-(aminomethyl)-1H-1,2,3- triazole-4-carboxylate Workup1->Intermediate Saponification Step 4: Saponification - NaOH (aq) - Stir at RT Intermediate->Saponification Workup2 Step 5: Acidification & Isolation - Neutralize with HCl - Filtration/Extraction Saponification->Workup2 FinalProduct Final Product 5-(Aminomethyl)-1H-1,2,3-triazole- 4-carboxylic acid Workup2->FinalProduct

Workflow for the two-step synthesis of the target bifunctional linker.

A. Copper-Catalyzed Synthesis of Ethyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate

  • Materials & Reagents:

    • Propargylamine (≥98%)

    • Ethyl 2-azidoacetate (≥95%)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (≥98%)

    • Sodium L-ascorbate (≥98%)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • tert-Butanol (tBuOH) and Deionized Water (H₂O)

    • Ethyl acetate (EtOAc) and Saturated NaCl solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Magnetic stir plate

    • Standard laboratory glassware

    • Rotary evaporator

  • Step-by-Step Procedure:

    • In a 100 mL round-bottom flask, dissolve propargylamine (1.0 eq) and ethyl 2-azidoacetate (1.05 eq) in a 1:1 mixture of tBuOH/H₂O (e.g., 20 mL). Stir the solution until homogeneous.

    • In a separate vial, prepare the catalyst solution. Dissolve THPTA (0.05 eq, 5 mol%) and CuSO₄·5H₂O (0.01 eq, 1 mol%) in a small amount of H₂O (1-2 mL). The solution should turn light blue. Allow this to premix for 2-3 minutes.[18]

    • Add the catalyst solution to the main reaction flask.

    • Prepare a fresh solution of sodium ascorbate (0.10 eq, 10 mol%) in H₂O (2-3 mL). Add this solution dropwise to the reaction mixture to initiate the reaction. The solution may change color.[14]

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.[19]

    • Work-up: Upon completion, remove the tBuOH under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

    • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5-10% methanol in dichloromethane) to obtain the pure ethyl ester as a white or off-white solid.

B. Saponification to 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Procedure:

    • Dissolve the purified ethyl ester (1.0 eq) from the previous step in a minimal amount of ethanol or THF, then add 1M aqueous sodium hydroxide (NaOH) solution (2.0 eq).

    • Stir the mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC.

    • Once the reaction is complete, cool the flask in an ice bath and carefully acidify the solution to pH ~4-5 by the dropwise addition of 1M hydrochloric acid (HCl).

    • A white precipitate of the product should form. If precipitation is slow, store the flask at 4°C overnight.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

PART 4: Data Summary and Troubleshooting

Typical Reaction Parameters and Expected Outcomes

The following table summarizes key quantitative data for the CuAAC synthesis step, providing a baseline for experimental design.

ParameterRecommended ValueRationale / Causality
Reactant Ratio 1.05 eq Azide : 1.0 eq AlkyneA slight excess of one reactant can drive the reaction to completion.
Cu(II)SO₄ Loading 1 - 5 mol%Sufficient for catalysis; higher amounts can lead to side reactions and purification challenges.[20]
Reducing Agent 5 - 10 mol% (Sodium Ascorbate)A slight excess ensures the copper remains in the active Cu(I) state.[18]
Ligand (THPTA) 1 - 5 mol% (1:1 with Copper)Stabilizes Cu(I) and accelerates the reaction, crucial for aqueous systems.[2]
Solvent System 1:1 tBuOH / H₂OSolubilizes both organic reactants and inorganic catalyst components effectively.
Temperature Room Temperature (20-25 °C)The reaction is highly exothermic and efficient at ambient temperatures.[1]
Reaction Time 1 - 4 hoursRapid kinetics are a hallmark of this ligand-accelerated reaction.[19]
Expected Yield 65 - 95% (after purification)The reaction is known for its high efficiency and yields.[21]
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (Cu(II) not reduced).2. Poor quality reagents (degraded azide/alkyne).3. Insufficient mixing in biphasic systems.1. Use a freshly prepared solution of sodium ascorbate. Ensure all reagents are fully dissolved.2. Verify reagent purity. Store azides protected from light.3. Increase stirring speed or consider a more miscible solvent system.
Blue/Green Solution Persists The copper has been oxidized to the inactive Cu(II) state and is not being reduced.Add an additional portion of fresh sodium ascorbate solution (5-10 mol%).
Significant Side Products Alkyne homocoupling (Glaser coupling) due to the presence of oxygen and absence of sufficient Cu(I) stabilization.1. Degas the solvent before adding reactants and catalyst.2. Ensure an adequate ligand-to-copper ratio (at least 1:1). The ligand protects the Cu-acetylide intermediate.[15]
Difficulty in Purification Residual copper salts co-eluting with the product.Before extraction, consider adding a small amount of aqueous ammonia or EDTA solution to chelate and remove residual copper into the aqueous phase.

Conclusion

5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid represents a powerful convergence of the efficiency of click chemistry and the strategic demands of modern medicinal chemistry and bioconjugation. Its synthesis via the copper-catalyzed azide-alkyne cycloaddition is robust, high-yielding, and regioselective. The resulting bifunctional scaffold offers researchers a metabolically stable and synthetically versatile platform for constructing complex molecular architectures with precise control. By understanding the underlying mechanistic principles and employing the detailed protocols provided, scientists can effectively leverage this building block to accelerate their research and development efforts.

References

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The Strategic Integration of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Unique Promise

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the heterocyclic scaffolds that have garnered significant attention, the 1,2,3-triazole core stands out for its remarkable stability and synthetic accessibility.[1] This guide focuses on a particularly valuable building block: 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid . This molecule is not merely a rigid linker; its unique bifunctional nature, presenting both a primary amine and a carboxylic acid, positions it as a constrained amino acid mimetic with profound implications for the design of next-generation therapeutics. Its inherent properties, such as metabolic stability and the ability to act as a hydrogen bond donor and acceptor, make it an attractive surrogate for the proteolytically labile amide bond in peptides and other small molecules.[1][2]

The 1,2,3-triazole moiety is a well-established bioisostere for amide bonds, capable of mimicking both trans- and cis-amide conformations depending on its substitution pattern.[1] This mimicry allows for the rational design of peptidomimetics with improved pharmacokinetic profiles, including enhanced resistance to enzymatic degradation. The strategic incorporation of 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid can thus lead to the development of more robust and efficacious drug candidates across a spectrum of therapeutic areas, from oncology to infectious diseases.[1][3]

Core Applications in Small Molecule Drug Discovery

The utility of 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid in drug discovery is multifaceted, primarily revolving around its role as a constrained peptidomimetic and a versatile scaffold for diversification.

Peptidomimetics and Amide Bond Bioisosterism

The replacement of amide bonds with the 1,2,3-triazole ring is a cornerstone of its application. This substitution imparts several advantages:

  • Proteolytic Stability: The triazole ring is resistant to cleavage by proteases, a major pathway of degradation for peptide-based drugs.[4]

  • Conformational Rigidity: The planar and rigid nature of the triazole ring reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target.

  • Improved Physicochemical Properties: The polarity of the triazole ring can enhance water solubility and modulate lipophilicity (LogP), contributing to a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[2]

Constrained Amino Acid Mimetic

With its aminomethyl and carboxylic acid functionalities, this triazole derivative serves as a constrained analog of natural amino acids. This allows for its incorporation into peptide sequences to induce specific secondary structures, such as β-turns, which are often crucial for biological activity.[5]

Scaffold for Library Synthesis via "Click" Chemistry

The synthesis of the 1,2,3-triazole core is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[6] This robust and high-yielding reaction allows for the rapid generation of diverse compound libraries by varying the substituents on the azide and alkyne precursors.

Experimental Protocols

The following protocols provide a comprehensive guide to the synthesis of 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid and its subsequent incorporation into a model peptide.

Protocol 1: Synthesis of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid

This multi-step synthesis involves the preparation of a protected precursor, followed by deprotection to yield the final product.

Step 1: Synthesis of Ethyl 5-((tert-butoxycarbonylamino)methyl)-1H-1,2,3-triazole-4-carboxylate

This step utilizes the CuAAC reaction between ethyl propiolate and an in-situ generated azide from N-Boc-propargylamine.

  • Materials:

    • N-Boc-propargylamine

    • Sodium azide (NaN₃)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Ethyl propiolate

    • tert-Butanol (t-BuOH)

    • Water (H₂O)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve N-Boc-propargylamine (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

    • Add ethyl propiolate (1.0 eq) to the solution.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Step 2: Hydrolysis and Deprotection to Yield 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid

This step involves the simultaneous hydrolysis of the ethyl ester and removal of the Boc protecting group under acidic conditions.

  • Materials:

    • Ethyl 5-((tert-butoxycarbonylamino)methyl)-1H-1,2,3-triazole-4-carboxylate

    • 6 M Hydrochloric acid (HCl)

    • Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the protected triazole from Step 1 in a 1:1 mixture of dioxane and 6 M HCl.

    • Heat the mixture to reflux (approximately 100 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until both the ester and Boc group are cleaved.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane and excess HCl.

    • Triturate the resulting solid with diethyl ether to precipitate the product as its hydrochloride salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride. The free amino acid can be obtained by neutralization with a suitable base and subsequent purification if necessary.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Deprotection & Hydrolysis Boc_Propargylamine N-Boc-propargylamine Protected_Triazole Ethyl 5-((tert-butoxycarbonylamino)methyl)-1H-1,2,3-triazole-4-carboxylate Boc_Propargylamine->Protected_Triazole 1. NaN3, CuSO4.5H2O, Na Ascorbate 2. t-BuOH/H2O, RT Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Protected_Triazole Final_Product 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid Protected_Triazole->Final_Product 6 M HCl, Dioxane, Reflux Peptide_Coupling cluster_activation Activation Resin Fmoc-AA-Resin Deprotected_Resin H2N-AA-Resin Resin->Deprotected_Resin 20% Piperidine/DMF Coupled_Resin Triazole-AA-Resin Deprotected_Resin->Coupled_Resin Coupling Final_Peptide Cleaved & Purified Peptide Coupled_Resin->Final_Peptide Cleavage Cocktail (TFA) & HPLC Triazole_AA 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid Activated_AA Activated Triazole AA Triazole_AA->Activated_AA Coupling_Reagents DIC, Oxyma, DIPEA Coupling_Reagents->Activated_AA Activated_AA->Coupled_Resin

Caption: Workflow for incorporating the triazole amino acid into a peptide via SPPS.

Physicochemical Properties and Data

The physicochemical properties of 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are critical for their successful application in drug design. While experimental data for this specific molecule is not widely published, we can infer properties based on the general characteristics of 1,2,3-triazoles.

PropertyGeneral Value/Characteristic for 1,2,3-TriazolesSignificance in Drug Design
pKa Weakly basic. The carboxylic acid moiety will have a pKa typical of carboxylic acids (~2-5), and the aminomethyl group will have a pKa typical of primary amines (~9-10).Influences ionization state at physiological pH, affecting solubility, permeability, and target binding.
LogP Generally low due to the polarity of the triazole ring. [2]Lower LogP often correlates with better aqueous solubility and reduced off-target toxicity.
Hydrogen Bonding The triazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N atoms). The aminomethyl and carboxylic acid groups also participate in hydrogen bonding. [2]Crucial for molecular recognition and binding to biological targets.
Dipole Moment Possess a significant dipole moment.Contributes to the overall polarity and interaction with the biological environment.
Metabolic Stability The triazole ring is generally resistant to metabolic degradation. [2]Leads to longer in vivo half-life and improved pharmacokinetic profiles compared to amide bonds.

Conclusion and Future Perspectives

5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid represents a powerful and versatile building block for the construction of novel small molecule drug candidates. Its ability to act as a conformationally constrained amino acid mimetic and a metabolically stable amide bond bioisostere provides medicinal chemists with a valuable tool to address the challenges of poor pharmacokinetics often associated with peptide-based therapeutics. The straightforward and efficient synthesis via "click" chemistry further enhances its appeal for the rapid exploration of chemical space. As the demand for more sophisticated and durable therapeutics continues to grow, the strategic application of unique scaffolds like 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid will undoubtedly play a pivotal role in the future of drug discovery.

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  • Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. (2022). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Deprotection of boc-protected compounds. (2010). Google Patents.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2014). SciSpace. Retrieved March 26, 2026, from [Link]

  • ethyl 3,3-diethoxypropano
  • Preparation method of 3-(2-pyridineamino)ethyl propionate. (2013). Google Patents.

Sources

5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Bifunctional Scaffold for Peptidomimetics and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of metabolically stable, target-specific therapeutics frequently requires the replacement of labile amide bonds with robust bioisosteres. 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid has emerged as a highly versatile, pre-synthesized bifunctional building block that addresses this need. Functioning structurally as a conformationally restricted γ -amino acid, this molecule contains both a primary amine (via the methyl linker) and a carboxylic acid, flanking a rigid 1,2,3-triazole core.

Unlike traditional methods that rely on in situ Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate triazoles on-resin, utilizing this pre-synthesized building block allows chemists to bypass transition-metal catalysis during sequence elongation. This eliminates the risk of copper retention in the final therapeutic product and enables the seamless integration of the triazole bioisostere using standard Solid-Phase Peptide Synthesis (SPPS) protocols .

The 1,2,3-triazole ring is an exceptional trans-amide bond surrogate. It mimics the topological and electronic properties of the peptide bond while conferring absolute resistance to proteolytic cleavage .

Quantitative Profiling: Amide Bond vs. Triazole Bioisostere

To understand the causality behind selecting 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid for rational drug design, we must compare its physicochemical properties directly against the native trans-amide bond it replaces.

PropertyTrans-Amide Bond1,2,3-Triazole BioisostereImpact on Drug Design
Dipole Moment ~3.5 D~4.5 DEnhanced polarization; allows the triazole ring to participate strongly in dipole-dipole interactions .
H-Bond Acceptor Carbonyl OxygenN-2 and N-3 lone pairsMaintains secondary structure folding (e.g., β -turns, α -helices) by accepting hydrogen bonds from adjacent residues .
H-Bond Donor Amide N-HC-H / N-H ProtonsMimics the N-H interaction with biological targets, preserving receptor affinity .
Distance (Substituents) ~3.8 Å~5.0 ÅSlightly extended backbone; ideal for generating peptidotriazolamers and hybrid foldamers .
Proteolytic Stability Highly SusceptibleCompletely ResistantDrastically increases the in vivo half-life and bioavailability of the resulting peptidomimetic .

Application Workflow I: Integration into Solid-Phase Peptide Synthesis (SPPS)

To utilize this building block in Fmoc-based SPPS, the primary amine of the aminomethyl group must first be protected. Once protected, the building block can be coupled to a growing peptide chain.

Protocol A: Synthesis of Fmoc-5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid

Causality: Fmoc protection is strictly required to prevent self-polymerization of the building block during the activation of its carboxylic acid moiety.

  • Solubilization: Dissolve 10.0 mmol of 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid in 40 mL of a 1:1 (v/v) mixture of 10% aqueous Na2​CO3​ and 1,4-dioxane. Reasoning: The alkaline environment deprotonates the aminomethyl group, maximizing its nucleophilicity for the incoming Fmoc-OSu.

  • Temperature Control: Cool the reaction flask to 0 °C in an ice bath.

  • Fmoc Addition: Dissolve 11.0 mmol (1.1 eq) of Fmoc-N-hydroxysuccinimide (Fmoc-OSu) in 10 mL of dioxane and add it dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Workup & Precipitation: Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl. Self-Validation: The product will precipitate as a white solid upon acidification due to the protonation of the triazole-4-carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the Fmoc-protected building block. Verify purity via LC-MS (Expected [M+H]+ corresponding to C19​H16​N4​O4​ ).

Protocol B: SPPS Coupling Methodology

Causality: The carboxylic acid at the 4-position of the triazole ring is electronically deactivated by the adjacent electron-withdrawing nitrogen atoms and sterically hindered by the adjacent aminomethyl group. Therefore, highly efficient coupling reagents (like HATU) and extended coupling times are required.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA). Reasoning: Using 2.9 eq of HATU relative to 3.0 eq of the amino acid prevents guanidinylation of the resin-bound free amine.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours.

  • Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Ninhydrin (Kaiser) test. Self-Validation: A yellow/colorless bead indicates complete coupling. A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

  • Cleavage: Following sequence completion, cleave the peptide from the resin using TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours.

SPPS_Workflow A Solid Support Resin (e.g., Rink Amide) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Coupling of Fmoc-Triazole-OH (HATU, DIPEA, DMF) B->C D Washing & Capping (DMF/DCM, Ac2O) C->D E Iterative SPPS (Chain Elongation) D->E F Global Cleavage & Deprotection (TFA/TIS/H2O) E->F G Triazole-Incorporated Peptidomimetic F->G

Caption: Workflow for incorporating 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid into SPPS.

Application Workflow II: Fragment-Based Drug Discovery (FBDD)

Beyond peptides, 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid serves as an excellent central scaffold for small-molecule drug discovery. The molecule offers three distinct vectors for functionalization: the primary amine, the carboxylic acid, and the N1/N2 positions of the triazole ring.

Protocol C: Divergent Scaffold Functionalization
  • Vector 1: Carboxylic Acid Amidation

    • React the triazole core with a primary or secondary amine using EDC·HCl and HOBt in DMF.

    • Causality: EDC/HOBt is preferred here over HATU to minimize the formation of uronium byproducts when synthesizing small-molecule libraries in solution phase.

  • Vector 2: Amine Functionalization (Reductive Amination)

    • React the aminomethyl group with an aromatic aldehyde in the presence of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) and a catalytic amount of acetic acid in Dichloroethane (DCE).

    • Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the intermediate imine without reducing the triazole core or the newly formed amide bonds.

  • Vector 3: Triazole N-Alkylation (Optional)

    • Treat the resulting scaffold with an alkyl halide (e.g., benzyl bromide) and K2​CO3​ in Acetone.

    • Expert Insight: Alkylation of the 1H-1,2,3-triazole will typically yield a mixture of N1 and N2 alkylated isomers. These must be separated via preparative HPLC.

FBDD_Strategy Core 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid (Bifunctional Core) N_term Vector 1: Aminomethyl Group • Reductive Amination • Sulfonylation • Urea Formation Core->N_term Modification 1 C_term Vector 2: Carboxylic Acid • Amidation (Primary/Secondary) • Esterification • Heterocycle Formation Core->C_term Modification 2 N3_pos Vector 3: Triazole Ring (N1/N2) • Alkyl Halides • Arylation (Chan-Lam) Core->N3_pos Modification 3

Caption: Divergent functionalization of the triazole core for fragment-based drug discovery.

Troubleshooting & Expert Insights

  • Steric Hindrance in Peptide Elongation: Once the triazole building block is coupled to the resin, the subsequent coupling of the next amino acid onto the triazole's aminomethyl group can be sluggish. The rigid triazole ring restricts the conformational freedom of the amine. Solution: Utilize symmetric anhydrides of the incoming amino acid or perform double couplings at elevated temperatures (e.g., 50 °C using microwave-assisted SPPS).

  • Solubility Constraints: The zwitterionic nature of the unprotected 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid makes it highly insoluble in standard organic solvents (DCM, THF). Solution: Always perform initial protection steps (like Fmoc or Boc installation) in biphasic aqueous/organic mixtures (e.g., Water/Dioxane) under basic conditions to ensure complete solubilization.

References

  • Agouram, N., El Hadrami, E. M., & Bentama, A. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10), 2937.[Link]

  • Rečnik, L.-M., Kandioller, W., & Mindt, T. L. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 25(16), 3576.[Link]

  • Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572–1581.[Link]

  • Brik, A., Alexandratos, J., Lin, Y. C., Elder, J. H., Olson, A.J., Wlodawer, A., Goodsell, D.S., & Wong, C.H. (2005). 1,2,3-Triazole as a peptide surrogate in the rapid synthesis of HIV-1 protease inhibitors. ChemBioChem, 6(7), 1167-1169.[Link]

  • Schröder, D. C., Kracker, O., Fröhr, T., Góra, J., et al. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry, 7, 155.[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Causality of Insolubility

As a Senior Application Scientist, the most frequent support ticket I receive regarding 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid is its recalcitrant insolubility in standard aqueous buffers. The root cause is not hydrophobicity, but rather its zwitterionic nature [1].

The molecule contains a basic aminomethyl group and an acidic carboxylic acid (pKa ~3.22)[2]. At physiological pH (7.4), it exists as an internal salt (zwitterion). This state maximizes intermolecular electrostatic interactions and hydrogen bonding, creating a highly stable crystal lattice with minimal ionic hydration by water[3]. Consequently, solubility reaches its absolute minimum near the molecule's isoelectric point (pI)[4]. Overcoming this requires strategic disruption of the lattice via pH manipulation, counter-ion complexation, or protecting group chemistry.

Physicochemical Data & Solubility Profile

To effectively formulate this compound, you must understand its behavior across different environments. Below is a summary of its quantitative properties and corresponding solubility states.

Property / MediumValue / StatusMechanistic Rationale
pKa (Carboxylic Acid) ~3.22[2]Deprotonates in mildly acidic to neutral media.
pKa (Triazole NH) ~7.65 - 8.08[5]Weakly acidic; contributes to complex multiprotic equilibria.
Isoelectric Point (pI) ~6.0 - 7.0Net charge is zero; crystal lattice energy is maximized[6].
Solubility: Water (pH 7.4) Very Low (< 1 mg/mL)Zwitterionic state prevents ion-dipole interactions with water[4].
Solubility: Water (pH < 2.0) High (> 50 mg/mL)Fully protonated (cationic); readily hydrated.
Solubility: Water (pH > 10.0) High (> 50 mg/mL)Fully deprotonated (anionic); readily hydrated.
Solubility: DMSO / DMF Poor to ModerateOrganic solvents cannot easily break the strong ionic lattice of the pure zwitterion.

Troubleshooting FAQs

Q1: I weighed out the powder and added PBS (pH 7.4), but it forms a cloudy suspension even after rigorous sonication. Why? Expert Answer: You are fighting thermodynamic lattice energy. At pH 7.4, the molecule is electrically neutral overall but locally charged (-COO⁻ and -NH3⁺). According to the principle of isoelectric precipitation, zwitterions exhibit minimal solubility at their pI because the molecules attract each other more strongly than they attract water molecules[6]. Sonication only breaks macroscopic crystals into microcrystals; it does not alter the thermodynamic solubility limit. You must change the ionization state to dissolve it.

Q2: How can I prepare a highly concentrated (100 mM) aqueous stock solution for my in vitro cell assays without causing pH shock? Expert Answer: You must use a "titration-and-back-buffer" approach. First, dissolve the compound in a strong base (e.g., 1.0 M NaOH) or strong acid to force the molecule into a fully anionic or cationic state[1]. Once optical clarity is achieved, you slowly dilute it into a high-capacity buffer (like 0.5 M HEPES, pH 7.5) rather than directly adding acid/base to neutralize it. Caution: If your final assay concentration exceeds the intrinsic solubility limit of the zwitterion, it will eventually precipitate in the assay media.

Q3: I need to use this compound as a building block for peptide synthesis (e.g., HATU coupling in DMF), but it won't dissolve in organic solvents. What is the workaround? Expert Answer: Pure zwitterions are notoriously insoluble in aprotic organic solvents like DMF or DCM because these solvents cannot solvate the separated charges. You have two field-proven options:

  • Pre-form a lipophilic salt: Add 1.0 equivalent of tetrabutylammonium hydroxide (TBA-OH) to form the TBA-carboxylate salt. The bulky TBA cation breaks the lattice and acts as a phase-transfer solvator.

  • Derivatization: Use a Boc-protected variant (1-(Boc-amino)methyl-...) if you are coupling the carboxylic acid. Protecting one pole destroys the zwitterion, instantly restoring organic solubility.

Validated Experimental Protocols

Protocol A: Base-Assisted Preparation of a 100 mM Aqueous Stock

Causality: We use NaOH to deprotonate the aminomethyl group, forcing the molecule into a highly soluble anionic state, then stabilize it in a concentrated buffer to prevent localized precipitation.

  • Weighing: Weigh 15.6 mg of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid (MW ≈ 156.1 g/mol ) into a sterile microcentrifuge tube.

  • Primary Dissolution: Add 100 µL of 1.0 M NaOH. Vortex for 30 seconds. The high pH (>10) deprotonates the amine, breaking the zwitterionic lattice. The solution should become optically clear.

  • Buffering: Add 800 µL of a high-capacity buffer (e.g., 0.5 M Tris-HCl or HEPES, pH 7.5). Mix thoroughly.

  • Volume Adjustment: Add MS-grade water to reach a final volume of 1.0 mL.

  • Self-Validation Step: Measure the absorbance at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of micro-precipitates. Check the final pH with a micro-probe to ensure it is within the physiological range (pH 7.4 - 7.6) before applying to cell cultures.

Protocol B: Lipophilic Salt Conversion for Organic Synthesis (DMF/DCM)

Causality: Exchanging the internal proton for a bulky tetrabutylammonium (TBA) counter-ion prevents the formation of the dense hydrogen-bond network, enabling solvation in aprotic solvents.

  • Suspension: Suspend 1.0 mmol of the triazole amino acid in 5 mL of methanol. (It will not fully dissolve initially).

  • Salt Formation: Add 1.0 mmol (1.0 equivalent) of Tetrabutylammonium hydroxide (TBA-OH, 1.0 M in methanol) dropwise while stirring.

  • Clarification: Stir for 15 minutes at room temperature. The suspension will transition to a clear solution as the TBA-carboxylate salt forms.

  • Solvent Exchange: Evaporate the methanol under reduced pressure (rotary evaporator) to yield a viscous oil or foam.

  • Reconstitution: Dissolve the resulting TBA salt in anhydrous DMF or DCM.

  • Self-Validation Step: Visually inspect the DMF solution against a dark background. It should be completely transparent. You can now proceed with standard coupling reagents (HATU, EDC/NHS).

Mechanistic Workflow

Solubility_Mechanism LowPH pH < 3.0 Cationic State (+NH3, COOH) NeutralPH pH 4.0 - 8.0 (pI) Zwitterionic State (+NH3, COO-) LowPH->NeutralPH Deprotonation (Loss of H+) SolHigh1 Highly Soluble (Ion-Dipole Bonds) LowPH->SolHigh1 HighPH pH > 9.5 Anionic State (NH2, COO-) NeutralPH->HighPH Deprotonation (Loss of H+) SolLow Poorly Soluble (Crystal Lattice) NeutralPH->SolLow SolHigh2 Highly Soluble (Ion-Dipole Bonds) HighPH->SolHigh2

pH-Dependent Protonation States and Aqueous Solubility Profile.

References

  • [3] Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis - MDPI. Source: mdpi.com. URL:

  • [1] Zwitterion - Grokipedia. Source: grokipedia.com. URL:

  • [2] 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID - ChemBK. Source: chembk.com. URL:

  • [5] 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects - ResearchGate. Source: researchgate.net. URL:

  • [4] What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Source: metwarebio.com. URL:

  • [6] At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point? - Quora. Source: quora.com. URL:

Sources

Technical Support Center: Purification & Recrystallization of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly polar, heterocyclic amino acids. 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid is a highly versatile building block for peptidomimetics and biologically active scaffolds[1]. However, its zwitterionic nature makes standard organic workflow techniques (like liquid-liquid extraction or silica gel chromatography) completely ineffective.

This guide is designed to replace trial-and-error with field-proven, self-validating methodologies based on the thermodynamic principles of zwitterionic equilibria[2].

Part 1: The Chemical Causality (Why Standard Methods Fail)

Before troubleshooting, we must understand the molecule's behavior in aqueous systems. The compound features three ionizable groups: a carboxylic acid (pKa ~2.5), a primary amine (pKa ~8.5), and a triazole ring.

Equilibria Cation Cation Zwitterion Zwitterionic Form (pH 4.5 - 5.5) NH3+ / COO- Cation->Zwitterion + OH- / - H+ Anion Anion Zwitterion->Anion + OH- / - H+

Figure 1: pH-dependent structural equilibria of the zwitterionic triazole amino acid.

Part 2: Troubleshooting FAQs

Q1: My crude product streaks completely on silica gel and fails to separate. What is the alternative? A: Silica gel is acidic and highly polar. At near-neutral pH, your compound exists as a highly polar inner salt (zwitterion). This leads to irreversible chemisorption via strong hydrogen bonding and electrostatic interactions. Solution: Abandon normal-phase silica. Utilize Cation-Exchange Chromatography (e.g., Dowex 50WX8). By acidifying your crude mixture, you force the molecule into its cationic state, allowing it to bind to the resin while neutral and anionic impurities are washed away.

Q2: How do I remove inorganic salts (e.g., copper catalysts, sodium halides) from the crude click-chemistry mixture? A: Inorganic salts will co-precipitate with your highly polar product. During the cation-exchange protocol, bulk anions (like halides) wash straight through the column. When you subsequently elute with an ammonia solution, the volatile ammonium salts formed can be easily removed in vacuo, leaving a desalted product ready for crystallization.

Q3: My compound won't crystallize from water; it just forms a thick syrup. What am I doing wrong? A: Amino acids exhibit a U-shaped solubility curve; they are highly soluble at pH extremes but reach minimum solubility at their isoelectric point (pI)[2]. If your aqueous solution is even slightly too acidic or basic, the compound remains ionized and solvated. Solution: You must perform Isoelectric Focusing . Adjust the pH precisely to ~5.0. If it still oils out (forms a syrup), the dielectric constant of water is too high. You must lower it by slowly titrating in an anti-solvent like ethanol or acetone to force nucleation.

Part 3: Verified Experimental Protocols

The following workflow relies on a self-validating system: each step contains a checkpoint to ensure the molecule is behaving as thermodynamically predicted.

Workflow Crude Crude Reaction Mixture (Contains Salts & Byproducts) Acidify Acidify to pH < 2.0 (Protonate to Cation) Crude->Acidify Dowex Load onto Dowex 50WX8 (Cation Exchange Resin) Acidify->Dowex Wash Wash with DI Water (Elute Anions & Neutrals) Dowex->Wash Elute Elute with 1M NH4OH (Deprotonate to Zwitterion/Anion) Wash->Elute Concentrate Concentrate in Vacuo (Remove Excess NH3) Elute->Concentrate Isoelectric Adjust to pI (pH ~5.0) Add Anti-solvent (EtOH) Concentrate->Isoelectric Pure Pure 5-(Aminomethyl)-1H- 1,2,3-triazole-4-carboxylic acid Isoelectric->Pure

Figure 2: Step-by-step purification workflow from crude mixture to pure crystallized product.

Protocol A: Cation-Exchange Desalting & Primary Purification

Objective: Isolate the amino acid from non-basic organics and inorganic salts.

  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form, 100-200 mesh) in DI water. Pack into a glass column. Wash with 1M HCl (3 column volumes, CV), then flush with DI water until the eluent pH is neutral.

  • Loading: Dissolve the crude mixture in a minimum amount of water. Add 1M HCl dropwise until the pH is < 2.0. Load onto the column.

  • Washing: Wash the column with 3-5 CV of DI water.

    • Validation Checkpoint: Spot the wash eluent on a TLC plate and stain with KMnO4. Once the wash is free of organic impurities, proceed to elution.

  • Elution: Elute the product using 1M NH4OH.

    • Validation Checkpoint: Spot the fractions on a TLC plate and heat with Ninhydrin stain. A deep purple spot confirms the elution of the primary amine. Collect all Ninhydrin-positive fractions.

  • Concentration: Lyophilize or concentrate the fractions in vacuo at 45°C to remove water and excess ammonia.

Protocol B: Isoelectric Recrystallization (Anti-Solvent Assisted)

Objective: Achieve >99% purity via thermodynamically driven precipitation.

  • Dissolution: Dissolve the semi-pure solid from Protocol A in a minimum volume of DI water. If it does not dissolve completely, add 1M HCl or 1M NaOH dropwise until dissolution is achieved.

  • Isoelectric Focusing: Place the flask in an ice bath (0-5°C). Insert a calibrated pH probe. Carefully titrate with 0.5M HCl or 0.5M NaOH to reach the isoelectric point (pH ~5.0).

    • Validation Checkpoint: The solution should become visibly turbid (cloudy) as the neutral zwitterion forms and solubility drops.

  • Anti-Solvent Addition: Under vigorous stirring, add cold absolute Ethanol dropwise. The ratio of Water:Ethanol should reach approximately 1:4 (v/v).

  • Aging & Harvesting: Allow the suspension to age at 4°C for 12 hours to ensure complete crystal lattice formation. Filter the precipitate through a sintered glass funnel, wash with cold acetone, and dry under high vacuum.

Part 4: Quantitative Optimization Data

To eliminate guesswork during the recrystallization phase, utilize the tables below to optimize your solvent systems and pH parameters.

Table 1: Solubility Profile vs. pH (Aqueous System at 25°C)

pH RangeDominant SpeciesRelative SolubilityExperimental Action
< 3.0 Cationic ( NH3+​/COOH )High (>50 mg/mL)Ideal for column loading / initial dissolution.
4.5 - 5.5 Zwitterionic ( NH3+​/COO− )Minimum (<5 mg/mL) Target pH for crystallization.
> 8.0 Anionic ( NH2​/COO− )High (>50 mg/mL)Avoid; leads to product loss in mother liquor.

Table 2: Anti-Solvent Selection Matrix

Anti-SolventDielectric Constant ( ϵ )Precipitation SpeedCrystal QualityRecommendation
Methanol 33.0SlowExcellentGood for highly impure batches requiring slow nucleation.
Ethanol 24.3ModerateVery GoodOptimal choice. Balances yield and purity.
Acetone 20.7Very FastPoor (Amorphous)Use only for final washing of the filter cake.
References
  • Ferrini, S., Chandanshive, J. Z., Lena, S., Franchini, M. C., Giannini, G., Tafi, A., & Taddei, M. (2015). "Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement." The Journal of Organic Chemistry, 80(5), 2562-2572.[Link]

  • Zhang, T., Dravid, A., Reddy, J., Aliyu, L., Park, J., Wang, Z., Huang, K.-W., Wu, J., Liu, S., & Donohue, M. (2024). "Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH." Industrial & Engineering Chemistry Research.[Link]

Sources

Crystallization Technical Support Center: 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate and purify 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid. This highly polar intermediate—often utilized in the synthesis of complex triazole pharmaceuticals like Rufinamide 1—presents unique isolation challenges due to its zwitterionic nature and robust hydrogen-bonding capabilities.

Below, you will find the mechanistic theory, a self-validating experimental workflow, and a troubleshooting desk for common phase-separation issues.

Part 1: Core Principles & Causality (The "Why")

To optimize crystallization parameters for 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid, we must first understand its solution-state thermodynamics.

  • Zwitterionic Behavior: The molecule contains a basic primary amine (-CH₂NH₂) and an acidic carboxylic acid (-COOH). In aqueous environments, it undergoes intramolecular proton transfer to form a zwitterion. Zwitterions exhibit a characteristic solubility minimum at their isoelectric point (pI), where the net molecular charge is zero.

  • Supramolecular Networks: The 1,2,3-triazole ring acts as both a hydrogen bond donor and acceptor. In the solid state, triazole amino acids crystallize by forming robust, highly stable 3D supramolecular networks driven by strong O–H···O and N–H···O interactions 2.

  • The Kinetic Trap: Because these intermolecular forces are so strong, rapid generation of supersaturation (via crash cooling or fast antisolvent addition) forces the molecules to aggregate before they can properly align into a crystalline lattice, resulting in amorphous precipitates or liquid-liquid phase separation (oiling out).

Part 2: Validated Experimental Workflow

The following pH-shift crystallization protocol is designed as a self-validating system . Each step includes an In-Process Control (IPC) to ensure the thermodynamic state is correct before proceeding.

Protocol A: Precision pH-Shift Crystallization

Step 1: Complete Dissolution (State Initialization)

  • Action: Suspend 10.0 g of crude 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid in 50 mL of deionized water. Slowly titrate with 2M NaOH under 250 rpm agitation until the pH reaches 9.0–9.5.

  • Causality: High pH deprotonates the amine, converting the molecule into a highly soluble anionic species, erasing all previous thermal and crystalline history.

  • IPC Validation: The solution must become completely transparent. If particulates remain, perform a polish filtration (0.45 µm PTFE) to remove heterogeneous nucleating agents.

Step 2: Thermal Equilibration

  • Action: Heat the clear solution to 60 °C.

  • Causality: Elevated temperature increases the metastable zone width (MSZW), allowing for a more controlled nucleation event during acidification.

Step 3: Controlled Acidification (Nucleation)

  • Action: Using a programmable syringe pump, add 2M HCl at a strict rate of 0.2 mL/min. Monitor the pH continuously. Stop the addition when the pH reaches the calculated isoelectric point (approx. pH 5.5–6.5).

  • Causality: Slow titration gradually neutralizes the molecule. As it approaches the pI, the zwitterion forms, dropping solubility and generating supersaturation steadily.

  • IPC Validation: The onset of uniform turbidity indicates primary nucleation. Verify under a polarized light microscope (PLM) that the turbidity consists of birefringent crystals, not oil droplets.

Step 4: Ostwald Ripening (Defect Resolution)

  • Action: Maintain the suspension at 60 °C for 2 hours with gentle stirring (150 rpm).

  • Causality: This aging step provides the thermal energy required for smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger, stable crystals, improving both purity and filterability.

Step 5: Isolation

  • Action: Cool the suspension to 5 °C at a linear rate of 0.2 °C/min. Filter the crystalline slurry, wash with cold water/ethanol (1:1), and dry under vacuum at 40 °C.

Workflow A 1. Dissolution (pH > 9.0, 60°C) B 2. Polish Filtration (IPC: Clear Solution) A->B C 3. Controlled Acidification (Target pI ~ 5.5-6.5) B->C D 4. Primary Nucleation (IPC: Turbidity Onset) C->D E 5. Ostwald Ripening (Hold 2h at 60°C) D->E F 6. Isolation & Wash (Cold H2O/EtOH) E->F

Caption: Workflow for pH-shift crystallization of zwitterionic triazole derivatives.

Part 3: Troubleshooting Desk & FAQs

Q1: My crystallization is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I fix this? A1: Oiling out occurs when the system reaches a high degree of supersaturation too rapidly, crossing the spinodal curve before nucleation can occur. This is highly common in triazole coordination networks [[3]](). Intervention: If you observe oiling out, immediately halt acid/antisolvent addition. Reheat the mixture until the oil dissolves back into a single phase. Then, cool the system to just above the cloud point and seed the solution with 1-2% w/w pure crystals. Hold the temperature to allow the seeds to consume the supersaturation before resuming cooling.

LLPS Supersat High Supersaturation State LLPS Oiling Out (LLPS) Liquid-Liquid Phase Separation Supersat->LLPS Rapid Cooling / High Antisolvent Cryst Direct Crystallization (Stable Polymorph) Supersat->Cryst Controlled Supersaturation Amorphous Amorphous Solid (Kinetic Trap) LLPS->Amorphous Crash Cooling Intervention Intervention: Seeding + Temp Hold LLPS->Intervention Process Correction Intervention->Cryst Induces Nucleation

Caption: Mechanistic pathway resolving Liquid-Liquid Phase Separation (Oiling Out).

Q2: The isolated powder is amorphous and traps solvent. Why? A2: Amorphous precipitation is a kinetic trap. The strong zwitterionic hydrogen bonding networks lock the molecules into a disordered state if the pH is shifted too quickly. To fix this, slow down the titration rate in Protocol A to <0.1 mL/min near the pI.

Q3: How does the triazole ring tautomerism affect my polymorphs? A3: 1,2,3-triazoles exhibit 1H and 2H tautomerism. In the solid state, specific tautomers are locked into the crystal lattice, which can lead to polymorphic variations depending on the crystallization solvent. Always perform Powder X-Ray Diffraction (PXRD) to confirm the polymorphic form and maintain strict control over your solvent ratios.

Part 4: Quantitative Parameter Summary

To ensure reproducibility, adhere strictly to the thermodynamic parameters outlined below. Deviations in cooling rate or pH will exponentially increase the risk of batch failure.

ParameterOptimal Value / RangeCausality / Impact on Crystallization
Target pH (pI) 5.5 – 6.5Minimizes aqueous solubility by neutralizing net molecular charge.
Cooling Rate 0.2 – 0.5 °C/minPrevents kinetic trapping and amorphous precipitation.
Aging Temperature 60 °CProvides thermal energy for Ostwald ripening and defect resolution.
Antisolvent Choice Ethanol or IPALowers dielectric constant; must be added slowly to avoid LLPS.
Seeding Load 1.0 – 2.0% w/wBypasses primary nucleation energy barriers, ensuring polymorph control.

References

  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis Source: MDPI (Crystals) URL:[Link]

  • Syntheses, Crystal Structures, Luminescent Properties, and Electrochemical Synthesis of Group 12 Element Coordination Polymers with 4-Substituted 1,2,4-Triazole Ligands Source: ACS Publications URL:[Link]

  • A Short Review on Synthetic Advances toward the Synthesis of Rufinamide, an Antiepileptic Drug Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Validation & Comparative

Comparative Binding Affinity of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic Acid Analogues: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly specific, conformationally restricted scaffolds, the 1,2,3-triazole ring has emerged as a premier bioisostere for carboxylic acids, amide bonds, and flexible aliphatic chains[1]. Specifically, the 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid core represents a masterclass in rational drug design. By locking the hydrogen bond donor (aminomethyl) and acceptor (carboxylic acid) into a rigid planar geometry, this scaffold eliminates the entropic penalty typically associated with the binding of flexible endogenous ligands[2].

Depending on the substitution pattern at the N1 and C5 positions, this versatile core can be directed toward entirely divergent pharmacological targets—acting either as a rigid γ-aminobutyric acid (GABA) mimetic for central nervous system (CNS) receptors[3] or as a highly selective ATP-competitive inhibitor for Glycogen Synthase Kinase-3β (GSK-3β)[4].

This guide objectively compares the binding affinities of these analogues and provides the self-validating experimental frameworks required to quantify their performance.

Structural Rationale & Target Divergence

The causality behind the efficacy of these analogues lies in their spatial geometry. Endogenous GABA is highly flexible, adopting multiple conformations in solution. By replacing the flexible carbon backbone with a 1,2,3-triazole ring, researchers create a rigid bioisostere that perfectly mimics the bioactive conformation required to bind the orthosteric site of the GABA_A receptor[3].

However, when bulky, lipophilic groups are introduced—such as a 1-(4-aminofurazan-3-yl) moiety at the N1 position and dialkylamines at the C5 position—the molecule can no longer fit into the neurotransmitter pocket. Instead, these modifications optimize the scaffold for the deep, narrow ATP-binding cleft of GSK-3β, yielding a new class of selective kinase inhibitors[4].

G Core 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid Sub1 N1: 4-Aminofurazan-3-yl C5: Dialkylaminomethyl Core->Sub1 Kinase Optimization Sub2 Unsubstituted N1 C5: Primary Aminomethyl Core->Sub2 Neurotransmitter Mimicry Target1 GSK-3β ATP Pocket Sub1->Target1 Target2 GABA-A Orthosteric Site Sub2->Target2 Assay1 Radiometric Kinase Assay Target1->Assay1 Assay2 [3H]Muscimol Binding Assay Target2->Assay2

Divergent pharmacological targeting and validation workflows for 1,2,3-triazole analogues.

Comparative Binding Affinity Profiles

The table below summarizes the quantitative performance of key analogues derived from the core scaffold. The data illustrates how transitioning from a primary amine to bulky cyclic/dialkyl amines shifts the target affinity from micromolar GABA_A binding to nanomolar GSK-3β inhibition[4].

AnalogueN1 SubstitutionC5 SubstitutionPrimary TargetBinding Affinity (IC₅₀ / Kᵢ)
1 (Core) -H-CH₂NH₂GABA_A ReceptorKᵢ = ~1.2 μM
2 4-Aminofurazan-3-yl-CH₂-Piperidin-1-ylGSK-3βIC₅₀ = 45 nM
3 4-Aminofurazan-3-yl-CH₂-Pyrrolidin-1-ylGSK-3βIC₅₀ = 85 nM
4 4-Aminofurazan-3-yl-CH₂-N(CH₂CH₃)₂GSK-3βIC₅₀ = 120 nM

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinities of these analogues must be evaluated using robust, self-validating assays. Below are the field-proven methodologies for both primary targets.

Protocol A: [³H]Muscimol Radioligand Binding Assay (GABA_A Receptor)

Objective: Determine the Kᵢ of unsubstituted triazole analogues at the GABA_A orthosteric site. Causality & Self-Validation: [³H]muscimol is utilized because it selectively labels the GABA binding site without cross-reacting with allosteric modulatory sites (e.g., benzodiazepine pockets). The assay is self-validating through the mandatory inclusion of a Non-Specific Binding (NSB) control (1 mM unlabeled GABA). If NSB exceeds 15% of total binding, the assay is flagged for insufficient washing or radioligand degradation, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Reasoning: This step removes cytosolic proteins and isolates the highly enriched membrane fraction where the receptors reside.

  • Incubation Setup: In a 96-well plate, combine 100 μL of membrane suspension (~100 μg protein), 50 μL of [³H]muscimol (final concentration 2 nM), and 50 μL of the triazole analogue (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate the mixture for 60 minutes at 4°C. Reasoning: Maintaining a 4°C environment prevents receptor internalization and proteolytic degradation while allowing the binding equilibrium to fully stabilize.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with 3 mL of ice-cold buffer. Reasoning: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand and maximizing the signal-to-noise ratio.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression and convert to Kᵢ via the Cheng-Prusoff equation.

Protocol B: Radiometric Kinase Assay (GSK-3β Inhibition)

Objective: Quantify the inhibitory potency (IC₅₀) of N1/C5-substituted triazole analogues against GSK-3β. Causality & Self-Validation: This assay measures the direct catalytic transfer of the γ-phosphate from [γ-³³P]ATP to a specific glycogen synthase-derived peptide (GS-1). The system is self-validating through a "no-enzyme" control (establishing background ATP precipitation) and a reference inhibitor control (e.g., Staurosporine) to verify the dynamic range and sensitivity of the specific enzyme batch.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction buffer containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT, and 15 mM MgCl₂. Reasoning: β-glycerophosphate acts as a competitive phosphatase inhibitor, preserving the phosphorylated state of the substrate throughout the assay.

  • Reaction Initiation: Mix 10 ng of recombinant human GSK-3β, 20 μM GS-1 peptide substrate, and the triazole analogue. Initiate the reaction by adding 10 μM ATP spiked with 1 μCi of [γ-³³P]ATP.

  • Incubation: Incubate at 30°C for 20 minutes. Reasoning: 30°C provides optimal kinetic velocity for GSK-3β without accelerating the thermal denaturation of the recombinant enzyme.

  • Termination: Spot 15 μL of the reaction mixture onto P81 phosphocellulose paper squares. Reasoning: The highly basic GS-1 peptide binds tightly to the negatively charged phosphocellulose matrix, while unreacted [γ-³³P]ATP remains soluble.

  • Acidic Washing: Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid. Reasoning: The acidic wash effectively strips away any unbound[γ-³³P]ATP, leaving only the covalently incorporated ³³P on the peptide.

  • Detection: Transfer the dried squares to vials, add scintillation fluid, and count. Plot the dose-response curve to determine the IC₅₀.

References

  • Peat, A. J., et al. (2003). "Synthesis and in Vitro Characterization of 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic Acid Derivatives. A New Class of Selective GSK-3 Inhibitors." Journal of Medicinal Chemistry, ACS Publications. 4

  • Bonandi, E., et al. (2017). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, IRIS. 1

  • Krall, J., et al. (2015). "Probing the Orthosteric Binding Site of GABAA Receptors with Heterocyclic GABA Carboxylic Acid Bioisosteres." ResearchGate. 3

  • Frølund, B., et al. (2008). "Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site." Journal of Medicinal Chemistry, ACS Publications. 2

Sources

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